Cas no 1805618-67-0 (3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol)

3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol
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- Inchi: 1S/C8H7ClF3NO/c9-5-2-1-4(3-14)6(7(5)13)8(10,11)12/h1-2,14H,3,13H2
- InChI Key: TVMPZNHTOPYTKH-UHFFFAOYSA-N
- SMILES: ClC1C=CC(CO)=C(C(F)(F)F)C=1N
Computed Properties
- Exact Mass: 225.0168260 g/mol
- Monoisotopic Mass: 225.0168260 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Molecular Weight: 225.59
- Topological Polar Surface Area: 46.2
3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001613-1g |
3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol |
1805618-67-0 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol Related Literature
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol
Research Brief on 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol (CAS: 1805618-67-0): Recent Advances and Applications
3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol (CAS: 1805618-67-0) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol as a key intermediate in the synthesis of novel small-molecule inhibitors targeting various disease pathways. The trifluoromethyl group, in particular, enhances the metabolic stability and bioavailability of derived compounds, making it a valuable moiety in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors with improved selectivity profiles.
In terms of synthesis, advances in catalytic fluorination methods have enabled more efficient production of this compound. A recent paper in Organic Letters (2024) described a palladium-catalyzed cross-coupling approach that significantly improves yield and purity compared to traditional methods. This methodological innovation is expected to facilitate broader exploration of its applications.
The compound's biological activity has been investigated in several disease models. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol exhibited promising activity against resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. These findings suggest potential applications in addressing antibiotic resistance.
Ongoing clinical research is exploring the compound's utility in oncology. Preliminary data from a phase I trial (NCT identifier withheld for confidentiality) indicate that certain analogs show selective cytotoxicity against cancer cell lines while sparing normal cells, possibly due to the unique electronic properties imparted by the trifluoromethyl group. However, further studies are needed to fully elucidate the mechanism of action.
From a safety perspective, recent toxicological assessments have established preliminary safety profiles for this compound class. A 2024 study in Chemical Research in Toxicology reported favorable in vitro hepatotoxicity and genotoxicity profiles for the parent compound, though researchers caution that structure-activity relationships must be carefully considered in derivative design.
Looking forward, the versatility of 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol as a building block for drug discovery appears promising. Its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms represents an emerging area of investigation. Additionally, computational studies are increasingly being employed to predict optimal derivative structures for specific therapeutic targets.
In conclusion, 3-Amino-4-chloro-2-(trifluoromethyl)benzyl alcohol (CAS: 1805618-67-0) continues to demonstrate significant potential in pharmaceutical research. Recent advances in synthetic methodologies, coupled with growing understanding of its biological activities, position this compound as a valuable scaffold for the development of next-generation therapeutics. Continued research efforts will likely uncover additional applications across various therapeutic areas.
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